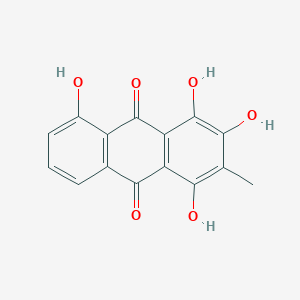
1,3,4,5-Tetrahydroxy-2-methylanthracene-9,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,4,5-Tetrahydroxy-2-methylanthracene-9,10-dione is a chemical compound known for its unique structure and significant biological activities. It is a derivative of anthraquinone, characterized by the presence of four hydroxyl groups and a methyl group on the anthracene backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3,4,5-Tetrahydroxy-2-methylanthracene-9,10-dione can be synthesized through several methods. One common approach involves the oxidation of anthracene derivatives. For instance, the compound can be prepared by the oxidation of 2-methylanthracene using strong oxidizing agents such as potassium permanganate or chromic acid under controlled conditions .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of catalytic processes. For example, the oxidation of 2-methylanthracene can be carried out in the presence of vanadium pentoxide (V2O5) as a catalyst at elevated temperatures. This method ensures high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1,3,4,5-Tetrahydroxy-2-methylanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinones and other derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.
Substitution: The hydroxyl groups on the anthracene ring can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions include quinones, hydroquinones, and substituted anthracene derivatives. These products have diverse applications in various fields .
Scientific Research Applications
1,3,4,5-Tetrahydroxy-2-methylanthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other anthraquinone derivatives.
Biology: Exhibits antimicrobial and anticancer activities, making it a valuable compound for biological studies.
Medicine: Investigated for its potential therapeutic effects against various diseases, including cancer and microbial infections.
Industry: Used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1,3,4,5-tetrahydroxy-2-methylanthracene-9,10-dione involves its interaction with cellular targets and pathways. The compound can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It also exhibits antimicrobial activity by disrupting the cell membrane and interfering with essential cellular processes .
Comparison with Similar Compounds
Similar Compounds
1,4,5,7-Tetrahydroxy-2-methylanthracene-9,10-dione: Similar structure but different hydroxyl group positions.
1,4,6,8-Tetrahydroxy-3-methylanthracene-9,10-dione: Another derivative with different hydroxyl and methyl group positions.
Uniqueness
1,3,4,5-Tetrahydroxy-2-methylanthracene-9,10-dione is unique due to its specific hydroxyl group arrangement, which contributes to its distinct chemical and biological properties. This arrangement allows for specific interactions with biological targets, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
89701-80-4 |
|---|---|
Molecular Formula |
C15H10O6 |
Molecular Weight |
286.24 g/mol |
IUPAC Name |
1,3,4,5-tetrahydroxy-2-methylanthracene-9,10-dione |
InChI |
InChI=1S/C15H10O6/c1-5-11(17)9-10(15(21)12(5)18)14(20)8-6(13(9)19)3-2-4-7(8)16/h2-4,16-18,21H,1H3 |
InChI Key |
ISLPQMKIYJEMAP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C(=C1O)O)C(=O)C3=C(C2=O)C=CC=C3O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


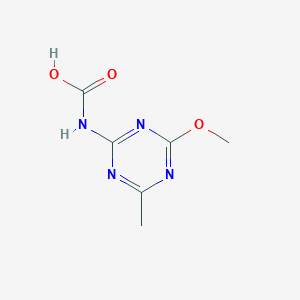

![7-[(2-Methylphenyl)methyl]-11-(2-phenylethyl)-2,5,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),5-dien-8-one;2,2,2-trifluoroacetic acid](/img/structure/B13141366.png)
![[3,4'-Bipyridin]-5-amine, N-(3-bromophenyl)-](/img/structure/B13141369.png)
![6-Chloro-[3,4'-bipyridine]-4-carbaldehyde](/img/structure/B13141370.png)

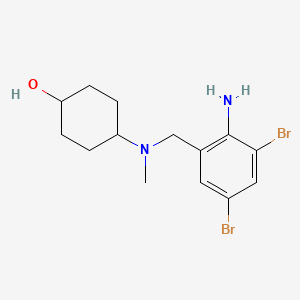
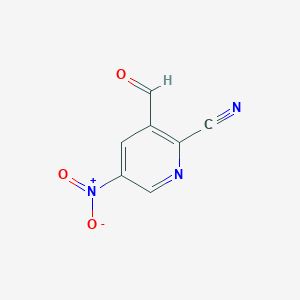
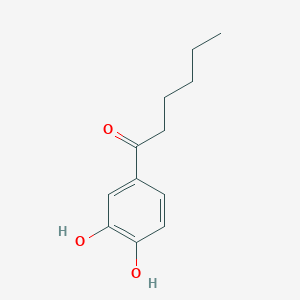
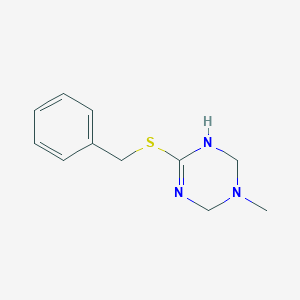
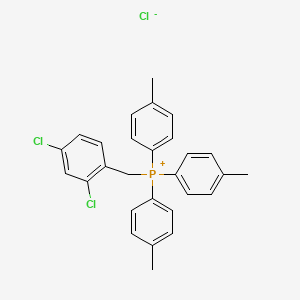
![1-Hydroxy-4-[(2-hydroxyethyl)amino]anthraquinone](/img/structure/B13141414.png)

![(R)-7-Azaspiro[3.5]nonan-1-amine 2hcl](/img/structure/B13141424.png)
